Olanzapine Lactam Impurity

Descripción general

Descripción

La impureza de Olanzapina Lactama es un producto de degradación de la Olanzapina, un fármaco antipsicótico utilizado principalmente para el tratamiento de la esquizofrenia y el trastorno bipolar . Esta impureza se forma durante el almacenamiento o la exposición al estrés térmico y se encuentra comúnmente en las preparaciones comerciales de Olanzapina . Es importante estudiar y comprender esta impureza para garantizar la seguridad y la eficacia de las formulaciones de Olanzapina.

Métodos De Preparación

La síntesis de la impureza de Olanzapina Lactama a partir de Olanzapina implica varios pasos. La formación de esta impureza suele ser resultado de la oxidación y la apertura del anillo del anillo de tiofeno en la Olanzapina . El proceso puede ser catalizado por excipientes de formulación y se produce en condiciones de estado sólido estresadas y envejecidas . Los métodos de producción industrial a menudo implican el uso de cromatografía líquida de alta resolución (HPLC) para aislar e identificar esta impureza .

Análisis De Reacciones Químicas

La impureza de Olanzapina Lactama sufre varios tipos de reacciones químicas, que incluyen:

Apertura del anillo: Esta reacción es una consecuencia del proceso de oxidación y da como resultado la formación de la estructura de la lactama.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes y estrés térmico . Los principales productos formados a partir de estas reacciones son la impureza de Olanzapina Lactama y la cetotiolactama .

Aplicaciones Científicas De Investigación

Formation and Stability

The lactam impurity is generated primarily through the thermal degradation of olanzapine, especially during prolonged storage or exposure to unfavorable conditions such as elevated temperatures and moisture. The presence of this impurity raises concerns regarding the efficacy and safety of olanzapine formulations, as impurities can potentially alter pharmacological effects or lead to adverse reactions in patients.

Quality Control and Stability Testing

Olanzapine Lactam Impurity serves as a critical marker in the quality control processes of olanzapine formulations. Its quantification is essential for ensuring that pharmaceutical products meet regulatory standards. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to detect and quantify this impurity in drug formulations.

| Method | Description |

|---|---|

| HPLC | Utilized for separation and quantification of olanzapine and its impurities. |

| Stability Studies | Assess the degradation pathways of olanzapine under various conditions. |

Formulation Development

Understanding the formation of this compound is crucial for developing stable pharmaceutical formulations. Researchers focus on optimizing the formulation process to minimize the generation of this impurity. Techniques include:

- Use of Stabilizers : Incorporating stabilizing agents that inhibit the degradation of olanzapine.

- Controlled Storage Conditions : Implementing stringent storage guidelines to prevent thermal degradation.

Pharmacokinetic Studies

Research has indicated that impurities like Olanzapine Lactam can influence the pharmacokinetics of olanzapine, affecting its absorption, distribution, metabolism, and excretion (ADME). Case studies have explored how varying levels of this impurity impact therapeutic outcomes in patients.

Case Study 1: Stability Assessment

A study conducted by researchers aimed at evaluating the stability of olanzapine tablets under different environmental conditions demonstrated that increased humidity significantly raised the levels of this compound. The findings emphasized the need for robust packaging solutions to mitigate moisture exposure.

Case Study 2: Impurity Impact on Efficacy

In a clinical trial involving schizophrenia patients treated with olanzapine, researchers monitored the levels of this compound in plasma samples. The results suggested a correlation between higher impurity levels and reduced therapeutic efficacy, prompting further investigation into acceptable limits for this impurity in clinical settings.

Regulatory Considerations

Regulatory bodies such as the FDA and EMA have established guidelines regarding acceptable levels of impurities in pharmaceutical products. The presence of this compound must be evaluated during drug approval processes to ensure patient safety.

Mecanismo De Acción

Comparación Con Compuestos Similares

La impureza de Olanzapina Lactama se puede comparar con otros productos de degradación de la Olanzapina, como:

Cetotiolactama: Otro producto de degradación oxidativa formado junto con la impureza de Olanzapina Lactama.

N-Desmetil-N-Formilo Olanzapina: Una impureza relacionada que se encuentra en las formulaciones de Olanzapina.

2-Hidroximetil Olanzapina: Otra impureza que se puede formar en determinadas condiciones.

La singularidad de la impureza de Olanzapina Lactama radica en su vía de formación específica y en las condiciones en las que se produce .

Actividad Biológica

Olanzapine is an atypical antipsychotic widely used for treating schizophrenia and bipolar disorder. Its biological activity is primarily attributed to its antagonistic effects on various neurotransmitter receptors, including dopamine D1 and D2, as well as serotonin receptors. However, during storage and formulation, olanzapine can degrade into several impurities, one of which is the Olanzapine Lactam Impurity (CAS 1017241-34-7). This article focuses on the biological activity of this compound, its formation pathways, and the implications of its presence in pharmaceutical formulations.

Formation and Characteristics

This compound is a degradation product formed through oxidative processes affecting the thiophene ring of olanzapine. This compound typically appears as a light yellow solid and can be synthesized through various methods, including reactions with singlet oxygen mimics like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) . The degradation pathway involves oxidation and ring-opening reactions that can occur under thermal or oxidative stress conditions .

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 312.37 g/mol. Its structure includes a lactam functional group that contributes to its chemical properties and potential biological activities .

Pharmacological Profile

Research indicates that this compound may exhibit pharmacological activities similar to olanzapine but with varying potency. The compound acts primarily as a dopamine receptor antagonist, influencing neurotransmission in the central nervous system (CNS). It may also have serotonergic properties due to its structural similarities to olanzapine .

Studies and Findings

- Receptor Binding Affinity : Studies have shown that this compound retains some binding affinity for dopamine receptors. However, its efficacy compared to olanzapine remains under investigation. The impurity's interaction with other receptor types, such as serotonin receptors, has not been fully elucidated .

- Toxicological Assessments : Preliminary toxicological studies suggest that while this compound may have reduced toxicity compared to its parent compound, it still requires careful monitoring in pharmaceutical formulations due to potential side effects arising from its pharmacological activity .

- Case Studies : In a stability study involving olanzapine formulations, the presence of this compound was correlated with altered pharmacokinetic profiles in animal models. These studies indicate the importance of controlling impurity levels in drug formulations to ensure therapeutic efficacy and safety .

Implications for Pharmaceutical Formulations

The presence of this compound in pharmaceutical preparations raises concerns regarding drug stability and efficacy. Formulation scientists must consider the following:

- Storage Conditions : Proper storage conditions are essential to minimize oxidative degradation and the formation of impurities like Olanzapine Lactam.

- Quality Control : Analytical methods such as high-performance liquid chromatography (HPLC) are critical for monitoring impurity levels in drug products .

- Regulatory Compliance : Pharmaceutical companies must comply with regulatory standards regarding impurity limits to ensure patient safety and product integrity.

Propiedades

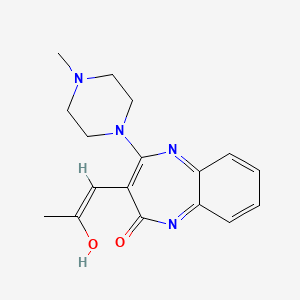

IUPAC Name |

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKVZGLTQPNIEY-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.